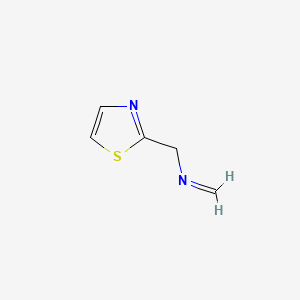
N-(1,3-thiazol-2-ylmethyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-thiazol-2-ylmethyl)methanimine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Vorbereitungsmethoden
The synthesis of N-(1,3-thiazol-2-ylmethyl)methanimine typically involves the reaction of thiazole derivatives with appropriate aldehydes or ketones. One common method is the condensation of 2-aminothiazole with formaldehyde under acidic conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-(1,3-thiazol-2-ylmethyl)methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(1,3-thiazol-2-ylmethyl)methanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(1,3-thiazol-2-ylmethyl)methanimine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact pathways and targets can vary depending on the specific application and the organism being targeted .
Vergleich Mit ähnlichen Verbindungen
N-(1,3-thiazol-2-ylmethyl)methanimine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, leading to its diverse range of applications.
Eigenschaften
CAS-Nummer |
176795-86-1 |
|---|---|
Molekularformel |
C5H6N2S |
Molekulargewicht |
126.177 |
IUPAC-Name |
N-(1,3-thiazol-2-ylmethyl)methanimine |
InChI |
InChI=1S/C5H6N2S/c1-6-4-5-7-2-3-8-5/h2-3H,1,4H2 |
InChI-Schlüssel |
MEFGTCXDVMUYJG-UHFFFAOYSA-N |
SMILES |
C=NCC1=NC=CS1 |
Synonyme |
2-Thiazolemethanamine, N-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















